molecular formula C23H24ClO2P B13118516 (2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride

(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride

Cat. No.: B13118516
M. Wt: 398.9 g/mol
InChI Key: LJDBHVRQOVOVKY-UHFFFAOYSA-M
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Description

(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride is a chemical compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. The compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-bromo-2-isopropoxyacetate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Triphenylphosphine oxide.

    Reduction: Triphenylphosphine.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions.

    Biology: Employed in the study of biological membranes and as a probe for mitochondrial function.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride involves its ability to form stable ylides, which are intermediates in various organic reactions. The positively charged phosphorus atom can interact with negatively charged species, facilitating nucleophilic substitution and other reactions. The compound can also interact with biological membranes, affecting their function and integrity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Isopropoxy-2-oxoethyl)(triphenyl)phosphonium bromide
  • (2-Oxo-2-phenyl-ethyl)-triphenyl-phosphonium;tetrafluoroborate

Uniqueness

(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the isopropoxy group enhances its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high reactivity and stability.

Properties

Molecular Formula

C23H24ClO2P

Molecular Weight

398.9 g/mol

IUPAC Name

(2-oxo-2-propan-2-yloxyethyl)-triphenylphosphanium;chloride

InChI

InChI=1S/C23H24O2P.ClH/c1-19(2)25-23(24)18-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1;/p-1

InChI Key

LJDBHVRQOVOVKY-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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